1-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole
Description
1-(4-Fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:
- Position 1: A 4-fluorophenyl group.
- Position 2: A [(4-fluorophenyl)methyl]sulfanyl group (a sulfur-containing substituent with a 4-fluorobenzyl moiety).
- Position 5: A 4-methylphenyl group.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2S/c1-16-2-6-18(7-3-16)22-14-26-23(27(22)21-12-10-20(25)11-13-21)28-15-17-4-8-19(24)9-5-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGANIYKQIBICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole, often referred to as a derivative of imidazole, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16F2N2S
- Molecular Weight : 356.40 g/mol
- CAS Number : 860648-83-5
The structure features a fluorinated phenyl group, a methylsulfanyl group, and an imidazole ring, which are critical for its biological activity.
Biological Activity Overview
- Mechanism of Action
-
Pharmacological Effects
- Anticancer Activity : Research indicates that imidazole derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The compound has been linked to the inhibition of p38 mitogen-activated protein (MAP) kinase, which plays a role in cellular stress responses and inflammation .
- Neuroprotective Effects : The modulation of GABA-A receptors suggests potential applications in treating anxiety and depression by enhancing inhibitory neurotransmission in the brain .
Case Study 1: GABA-A Receptor Modulation
A study investigated various benzimidazole derivatives, including those related to our compound, demonstrating their ability to act as PAMs for GABA-A receptors. The findings revealed that these compounds exhibited improved metabolic stability compared to traditional drugs like alpidem, which is known for rapid biotransformation and hepatotoxicity .
Case Study 2: Inhibition of p38 MAP Kinase
Research conducted on N1 substituted 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)-imidazoles highlighted their role as potent inhibitors of p38 MAP kinase. The study showed that modifications in the imidazole structure could enhance inhibitory effects against cancer cell lines .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Structural and Functional Insights:
Position 2 Substituents: The target compound’s sulfanyl group contrasts with the sulfonyl (SB203580) and hydroxyl (SB202190) groups in p38 inhibitors. SB202474, a negative control, lacks electron-withdrawing groups at Position 2, explaining its inactivity .
Pyridyl groups improve solubility and target engagement in kinase inhibitors .
Fluorophenyl Motifs :
- Dual 4-fluorophenyl groups in the target compound may enhance metabolic stability compared to SB203580’s single fluorophenyl group, but could reduce solubility .
Discrepancies in SB203580’s Structure: and describe SB203580’s Position 2 substituent as methylsulfanyl (S–CH₃) or methylsulfinyl (SO–CH₃), conflicting with the widely accepted methylsulfonyl (SO₂–CH₃) structure .
Research Findings and Implications
- Kinase Selectivity : The sulfonyl/hydroxyl groups in SB203580/SB202190 confer isoform selectivity (p38α/β over γ/δ), whereas the target compound’s sulfanyl group may alter this profile .
- Synthetic Accessibility : The target compound’s benzylsulfanyl group could be synthesized via nucleophilic substitution, analogous to methods for 2-(4-fluorophenyl)benzimidazoles () .
- Crystallographic Data : Structural studies using programs like SHELX () and ORTEP-3 () are critical for confirming substituent conformations, especially for sulfanyl/sulfonyl ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
